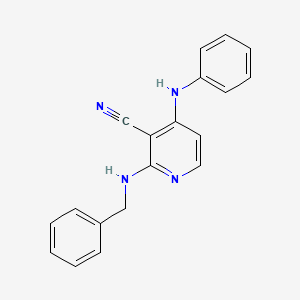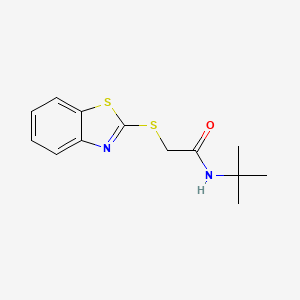![molecular formula C15H13F2NOS B5836394 2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide, commonly known as DFBT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thioamides, which are known for their diverse biological activities. DFBT has been reported to possess anti-inflammatory, analgesic, and anticancer properties.
作用机制
The mechanism of action of DFBT is not fully understood. However, it has been suggested that DFBT exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. DFBT has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
DFBT has been reported to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. DFBT has also been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, DFBT has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
DFBT has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DFBT has also been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a potentially useful tool in a variety of research areas. However, there are also some limitations to using DFBT in lab experiments. The mechanism of action of DFBT is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of DFBT may vary depending on the experimental conditions and the cell or tissue type being studied.
未来方向
There are several future directions for research on DFBT. One area of research could focus on further elucidating the mechanism of action of DFBT. This could involve identifying the specific molecular targets of DFBT and investigating how it interacts with these targets. Another area of research could focus on exploring the potential use of DFBT in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. In addition, future research could investigate the potential use of DFBT in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
DFBT can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-difluorobenzyl chloride and N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure DFBT.
科学研究应用
DFBT has been extensively studied for its potential use in scientific research. It has been reported to possess anti-inflammatory, analgesic, and anticancer properties. DFBT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DFBT has been shown to reduce pain in animal models of neuropathic and inflammatory pain. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-13-7-4-8-14(17)12(13)9-20-10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVCRHKZHSKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)



![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)